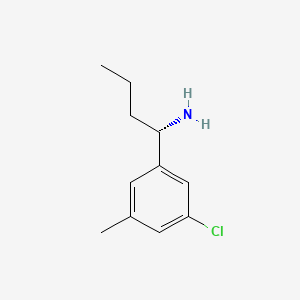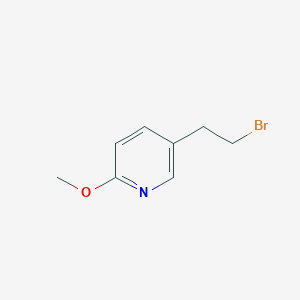
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is an organic compound with the molecular formula C11H21NO4. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine.
Reagent: tert-butyl chloroformate.
Solvent: Dichloromethane.
Base: Triethylamine.
Reaction Conditions: The reaction is carried out at 0°C to room temperature.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction control, higher yields, and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base like triethylamine can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of tosylates or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals.
Material Science: It is employed in the development of new materials with specific properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl groups in the compound can form hydrogen bonds with enzymes or receptors, leading to inhibition or activation of biological pathways. The tert-butyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 4-hydroxy-4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the dimethyl substitution.
tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate: Similar structure but lacks the hydroxyl group at the 4-position.
tert-Butyl 4-(azidomethyl)piperidine-1-carboxylate: Contains an azido group instead of a hydroxyl group.
Uniqueness
tert-Butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate is unique due to the presence of both hydroxyl and hydroxymethyl groups at the 4-position, along with the dimethyl substitution at the 2,2-position. This unique structure provides specific chemical properties and reactivity that are not found in similar compounds .
Eigenschaften
Molekularformel |
C13H25NO4 |
|---|---|
Molekulargewicht |
259.34 g/mol |
IUPAC-Name |
tert-butyl 4-hydroxy-4-(hydroxymethyl)-2,2-dimethylpiperidine-1-carboxylate |
InChI |
InChI=1S/C13H25NO4/c1-11(2,3)18-10(16)14-7-6-13(17,9-15)8-12(14,4)5/h15,17H,6-9H2,1-5H3 |
InChI-Schlüssel |
VIVRERAIXOFGLR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(CCN1C(=O)OC(C)(C)C)(CO)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


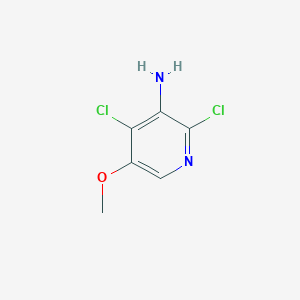
![1,2-Dihydro-3H-pyrazolo[4,3-c]pyridin-3-one hydrochloride](/img/structure/B15221224.png)
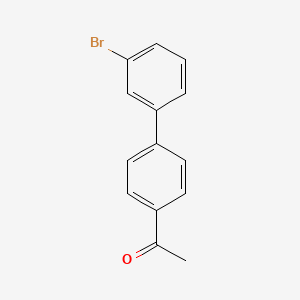
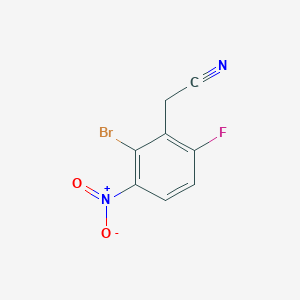
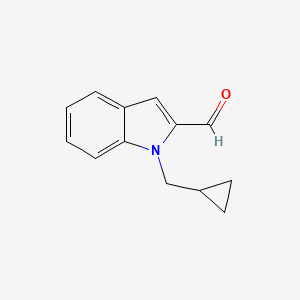
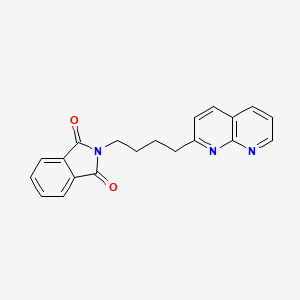

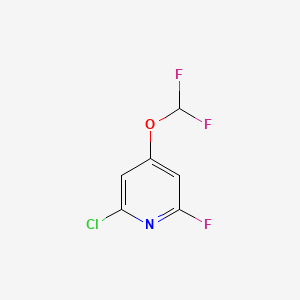
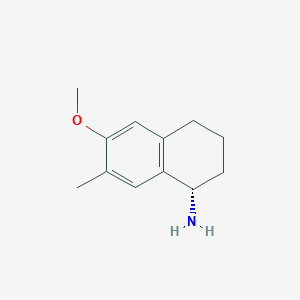


![Methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-5-carboxylate](/img/structure/B15221282.png)
